molecular formula C30H24ClN5O3S B12044479 4-Chloro-N-{2-[((2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)carbonyl]phenyl}benzenesulfonamide CAS No. 477733-67-8

4-Chloro-N-{2-[((2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)carbonyl]phenyl}benzenesulfonamide

Cat. No.: B12044479
CAS No.: 477733-67-8
M. Wt: 570.1 g/mol
InChI Key: GHIWDODOFUOAHR-BIZUNTBRSA-N
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Description

4-Chloro-N-{2-[((2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)carbonyl]phenyl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-{2-[((2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)carbonyl]phenyl}benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide group and the chlorination step. Common reagents used in these reactions include hydrazine, sulfonyl chlorides, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the methylphenyl group.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the chloro or sulfonamide groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating infections or other diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis, while the pyrazole ring may interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Celecoxib: A pyrazole-containing drug used as an anti-inflammatory agent.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for treating bacterial infections.

Uniqueness

4-Chloro-N-{2-[((2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)carbonyl]phenyl}benzenesulfonamide is unique due to its complex structure, which combines multiple functional groups and aromatic rings, potentially leading to diverse biological activities and applications.

Properties

CAS No.

477733-67-8

Molecular Formula

C30H24ClN5O3S

Molecular Weight

570.1 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide

InChI

InChI=1S/C30H24ClN5O3S/c1-21-11-13-22(14-12-21)29-23(20-36(34-29)25-7-3-2-4-8-25)19-32-33-30(37)27-9-5-6-10-28(27)35-40(38,39)26-17-15-24(31)16-18-26/h2-20,35H,1H3,(H,33,37)/b32-19+

InChI Key

GHIWDODOFUOAHR-BIZUNTBRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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